N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride
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Overview
Description
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride is a chemical compound with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75 g/mol . This compound is characterized by its unique bicyclic structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the sulfonamide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity by binding to active sites or allosteric sites.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: Similar bicyclic structure but different functional groups.
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide: Similar core structure with an acetamide group instead of a sulfonamide.
Uniqueness
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride is unique due to its specific combination of a bicyclic core with a sulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)propane-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c1-6(2)13(11,12)10-8-3-7(9,4-8)5-8;/h6,10H,3-5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMOKIDURIWQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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